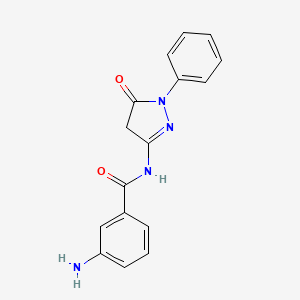
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with 2-methoxyethyl groups and 4-methylbenzenesulfonate. The reaction conditions often include the use of solvents such as toluene and catalysts like sulfuric acid. The process may involve heating the reactants to temperatures around 60-70°C to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxyethyl or sulfonate groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate can be compared with other quinoline derivatives such as:
2-Methoxyethyl 4-methylbenzenesulfonate: Similar in structure but lacks the quinoline moiety, making it less effective in biological applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can enhance their biological activity but may also affect their stability.
(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological properties
Properties
Molecular Formula |
C19H21NO4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)quinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14NO.C7H8O3S/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,9-10H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
HAOXTAKAZDXJIA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COCC[N+]1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





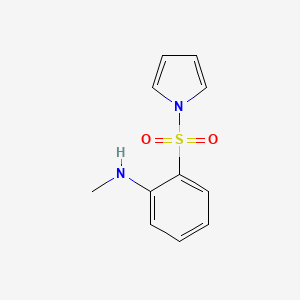
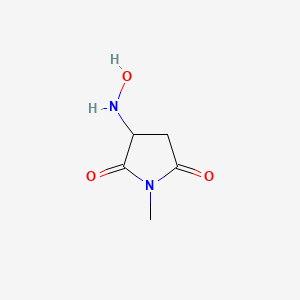
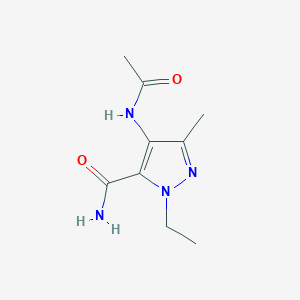
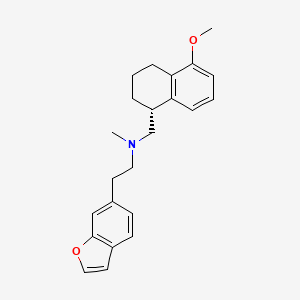

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)

![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
